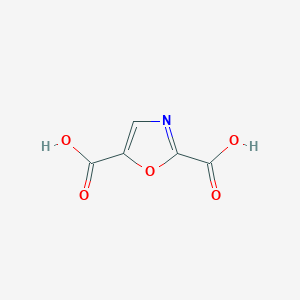
Oxazole-2,5-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxazole-2,5-dicarboxylic acid is a heterocyclic organic compound featuring an oxazole ring with carboxylic acid groups at the 2 and 5 positions. This compound is part of the broader class of oxazole derivatives, which are known for their diverse biological activities and significant roles in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Oxazole-2,5-dicarboxylic acid can be synthesized through various methods. One common approach involves the cyclization of carboxylic acids with isocyanides in the presence of a phosphine catalyst. This method is advantageous due to its green and sustainable catalytic system, avoiding the use of transition metals and toxic oxidants . Another method involves the use of magnetic nanocatalysts, which offer high stability and easy separation from the reaction mixture .
Industrial Production Methods: Industrial production of oxazole derivatives often employs scalable and eco-friendly catalytic systems. The use of magnetic nanocatalysts has been highlighted for their efficiency and reusability, making them suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Oxazole-2,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole-2,5-dicarboxylates.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The oxazole ring can undergo substitution reactions, particularly at the 2 and 5 positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents like iodine and bromine are used for substitution reactions.
Major Products:
Oxidation: Oxazole-2,5-dicarboxylates.
Reduction: Oxazole-2,5-dimethanol.
Substitution: Halogenated oxazole derivatives.
Aplicaciones Científicas De Investigación
Oxazole-2,5-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: Oxazole derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.
Mecanismo De Acción
The mechanism of action of oxazole-2,5-dicarboxylic acid involves its interaction with specific molecular targets. For instance, oxazole derivatives can inhibit enzymes like DNA topoisomerases and protein kinases, leading to anticancer effects. The compound can also interact with microbial cell walls, exhibiting antimicrobial properties .
Comparación Con Compuestos Similares
Oxazole-2,5-dicarboxylic acid can be compared with other similar compounds such as:
Isoxazole: Similar in structure but with nitrogen and oxygen atoms at different positions.
Oxadiazole: Contains an additional nitrogen atom in the ring.
Benzoxazole: Features a fused benzene ring with the oxazole ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other oxazole derivatives .
Propiedades
Fórmula molecular |
C5H3NO5 |
|---|---|
Peso molecular |
157.08 g/mol |
Nombre IUPAC |
1,3-oxazole-2,5-dicarboxylic acid |
InChI |
InChI=1S/C5H3NO5/c7-4(8)2-1-6-3(11-2)5(9)10/h1H,(H,7,8)(H,9,10) |
Clave InChI |
HAWWGXFIQWPHLJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC(=N1)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-6,7-difluoro-1H-benzo[d]imidazole](/img/structure/B12971331.png)
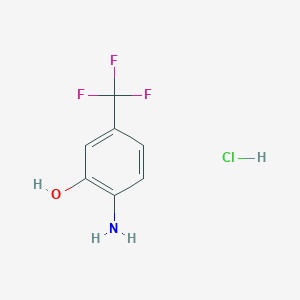
![3-(5-((1H-Indol-5-yl)methyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12971351.png)

![4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridin-2-amine](/img/structure/B12971359.png)

![3-Cyclohexyl-5-cyclopropyl-2-((2-oxotetrahydrofuran-3-yl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12971368.png)
![7-Bromothiazolo[4,5-d]pyrimidine](/img/structure/B12971369.png)
![2-Chlorobenzo[f]cinnoline](/img/structure/B12971372.png)
![2-Amino-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12971376.png)
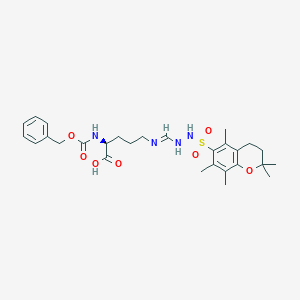
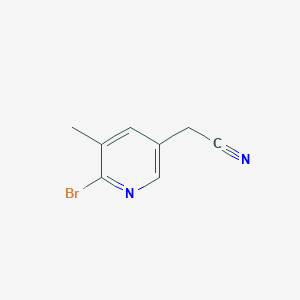
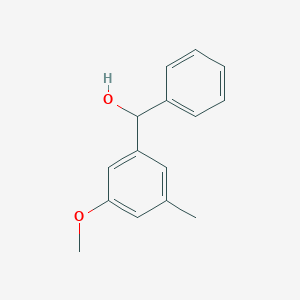
![2-Bromo-4H-cyclopenta[d]thiazol-6(5H)-one](/img/structure/B12971416.png)
